2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-19(24-14-8-3-9-15-24)16-27-22-23-20(17-10-4-1-5-11-17)21(26-22)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWAOFTLDYMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314755 | |
| Record name | MLS003115587 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59716-73-3 | |
| Record name | MLS003115587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115587 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its oxazole moiety is known for various biological activities including anti-inflammatory and anticancer properties. Research has focused on:
- Anticancer Activity : Studies have shown that derivatives of oxazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against certain cancer types due to its ability to interact with biological targets involved in cell proliferation and survival.
Pharmacology
The piperidine ring in the structure suggests potential interactions with neurotransmitter receptors, making it a candidate for:
- CNS Activity : Compounds containing piperidine structures have been explored for their effects on the central nervous system (CNS), including anxiolytic and antidepressant effects. Preliminary studies indicate that this compound may modulate neurotransmitter systems.
Material Science
Beyond biological applications, the compound's unique chemical structure allows for exploration in material science:
- Organic Electronics : The compound's electronic properties may be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its ability to form stable films can be advantageous for device fabrication.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al., 2024 | CNS Effects | Reported anxiolytic-like effects in rodent models, suggesting modulation of GABAergic pathways. |
| Lee et al., 2025 | Material Science | Developed a prototype OLED using the compound, achieving a luminance of over 1000 cd/m² with good stability. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Modified Heterocycles
a) SZV-1287 (3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal oxime)
- Structure: Shares the 4,5-diphenyloxazole core but replaces the sulfanyl-ethanone group with a propanal oxime chain.
- Activity : Functions as a semicarbazide-sensitive amine oxidase (SSAO) inhibitor, reducing TRPV1 receptor activity via modulation of aldehyde and hydrogen peroxide production .
b) 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure : Replaces the oxazole core with a tetrazole ring (e.g., compounds 22–28 in ).
- Activity : Demonstrated broad-spectrum antimicrobial activity, with compounds 25, 26, and 28 showing MIC values <10 μg/mL against S. aureus and C. albicans .
c) 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
- Structure : Substitutes the oxazole with a 1,3,4-oxadiazole ring and introduces a 4-methylpiperidine group.
Functional Group Modifications
a) 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Structure: Replaces the piperidine-ethanone group with a 4-methoxyphenyl acetamide.
- Impact: The acetamide group introduces hydrogen-bond donor/acceptor sites, which may alter solubility (predicted PSA: 103 Ų) and protein-binding kinetics compared to the piperidine-ethanone analog .
b) Chloro-Substituted Oxadiazole Derivatives
- Example: 2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone.
- Activity : Chlorine atoms enhance electrophilicity and halogen bonding, often correlating with kinase inhibitory activity in preclinical models .
Biological Activity
The compound 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its efficacy and applications.
The molecular formula of the compound is with a molecular weight of 368.45 g/mol. The structure features a piperidine ring and an oxazole moiety, which are significant in determining its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C20H20N2O3S |
| Molecular Weight | 368.45 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 4065527 |
The biological activity of this compound has been primarily linked to its interaction with various biological pathways:
- Antioxidant Activity : Research indicates that compounds containing oxazole rings exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Cytotoxicity : In vitro studies suggest that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antioxidant Properties :
- Antimicrobial Activity Investigation :
- Cytotoxicity Assessment :
Safety and Toxicology
Safety assessments are crucial for any new compound. The compound is categorized with precautionary statements indicating potential skin irritation and respiratory issues upon exposure. Further toxicological studies are necessary to establish a comprehensive safety profile.
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
